6,7-Dimethoxyquinoxalin-2-amine
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Overview
Description
6,7-Dimethoxyquinoxalin-2-amine: is a heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and an amino group at the 2nd position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-2-amine typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Amination: Finally, the hydroxy compound is aminated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic substitution reactions using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxalines with different functional groups
Scientific Research Applications
6,7-Dimethoxyquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinoxalin-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6,7-Dimethoxyquinazoline: Similar structure but with a different core ring system.
6,7-Dimethoxyquinoline: Lacks the amino group at the 2nd position.
6,7-Dimethoxyisoquinoline: Different ring fusion pattern.
Uniqueness: 6,7-Dimethoxyquinoxalin-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6,7-dimethoxyquinoxalin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
CATWNCFHYWOVDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)N)OC |
Origin of Product |
United States |
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